

BML-280 in the Landscape of Phospholipase D Inhibitors: A Comparative Guide

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Compound of Interest

Compound Name: BML-280

Cat. No.: B611729

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **BML-280** with other prominent Phospholipase D (PLD) inhibitors. The data presented herein is curated from publicly available experimental findings to facilitate an objective evaluation of their performance and potential applications in research and drug development.

Introduction to Phospholipase D and its Inhibition

Phospholipase D (PLD) enzymes are critical signaling proteins that catalyze the hydrolysis of phosphatidylcholine (PC) to generate the lipid second messenger phosphatidic acid (PA) and choline.[1] Mammals have two primary isoforms, PLD1 and PLD2, which are implicated in a myriad of cellular processes, including signal transduction, vesicular trafficking, cytoskeletal organization, and cell proliferation.[1][2] Dysregulation of PLD activity is linked to various pathologies, including cancer, neurodegenerative disorders, and inflammatory diseases, making PLD an attractive target for therapeutic intervention.

BML-280 has emerged as a potent and selective inhibitor of PLD2. This guide will compare its inhibitory profile against other well-characterized PLD inhibitors, including both isoform-selective and dual inhibitors.

Comparative Inhibitory Activity of PLD Inhibitors

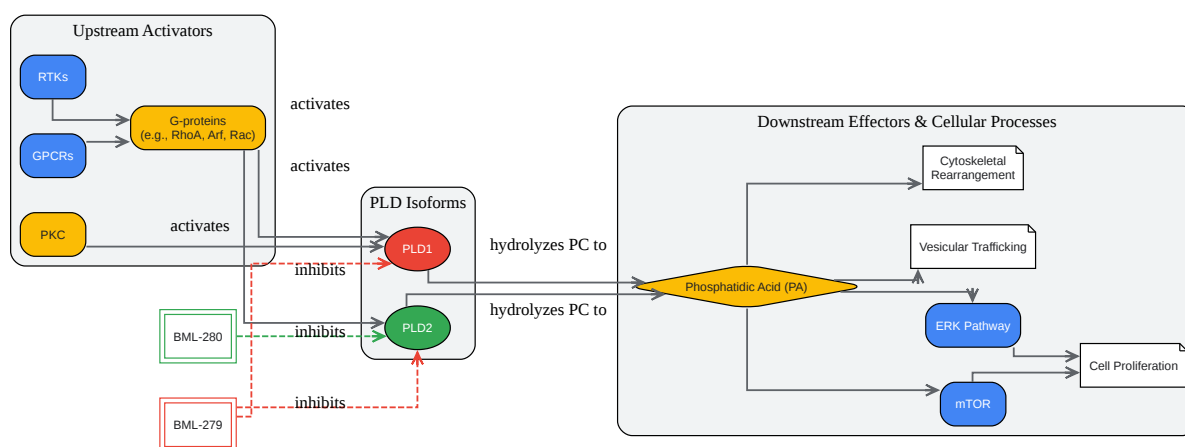
The following table summarizes the half-maximal inhibitory concentrations (IC50) of **BML-280** and other selected PLD inhibitors against PLD1 and PLD2. The data is compiled from various cellular and biochemical assays.

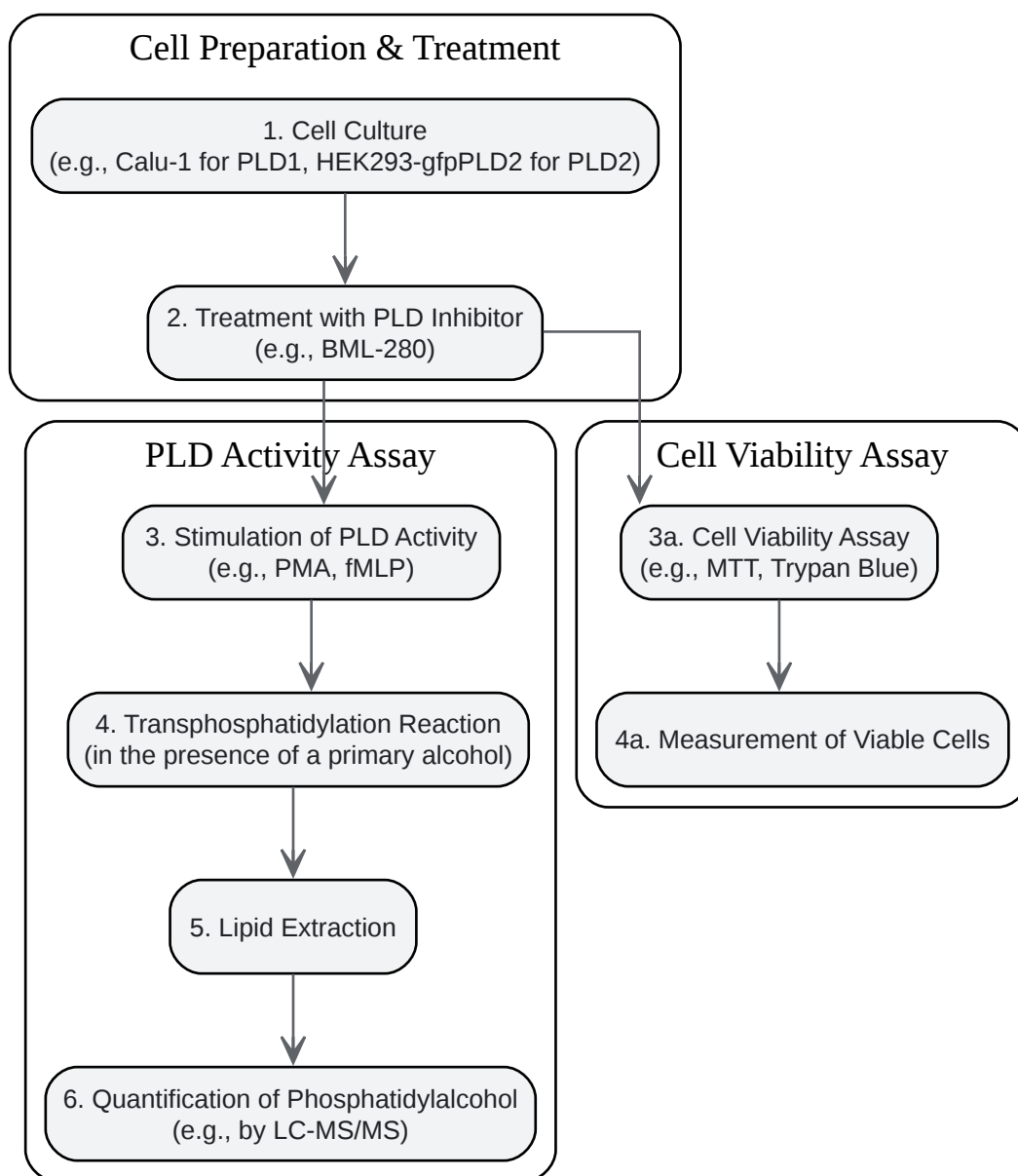
Inhibitor	Type	PLD1 IC50 (nM)	PLD2 IC50 (nM)	Selectivity (Fold)	Assay Type	Reference
BML-280	PLD2 Selective	>10,000	~470	>21	fMLP-stimulated PLD activity	[3][4]
ML298	PLD2 Selective	>20,000	355	>56	Cellular Assay	[5][6]
ML395	PLD2 Selective	>30,000	360	>83	Cellular Assay	
BML-279	Dual PLD1/2	8	42	0.19 (PLD2/PLD1)	Not Specified	[7]
ML299	Dual PLD1/2	6	20	0.3 (PLD2/PLD1)	Cellular Assay	[8][9]

Note: Selectivity fold is calculated as IC50(PLD1)/IC50(PLD2) for PLD2 selective inhibitors and as a ratio for dual inhibitors. A higher selectivity fold for PLD2 selective inhibitors indicates greater specificity for PLD2 over PLD1.

Signaling Pathways and Experimental Workflows

To understand the context of PLD inhibition, it is crucial to visualize the signaling pathways in which these enzymes operate and the experimental workflows used to assess their inhibition.





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